molecular formula C9H15ClN4 B2411581 1-(3-chloro-1-methyl-1H-1,2,4-triazol-5-yl)azepane CAS No. 1279219-06-5

1-(3-chloro-1-methyl-1H-1,2,4-triazol-5-yl)azepane

Cat. No. B2411581
CAS RN: 1279219-06-5
M. Wt: 214.7
InChI Key: YLVHJJQEPCUEME-UHFFFAOYSA-N
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Description

The compound “1-(3-chloro-1-methyl-1H-1,2,4-triazol-5-yl)azepane” is a derivative of the 1,2,4-triazole family. Triazole compounds are known for their binding affinity with various cytochrome P 450 (CYP) proteins . They are often used as ligands for transition metals to create coordination complexes .


Chemical Reactions Analysis

1,2,4-triazole derivatives are known to participate in various chemical reactions. For instance, they have been used in the synthesis of anticancer agents . They also have the ability to accept and transfer acyl groups in synthetic reactions, making them useful catalysts for the synthesis of esters .

Scientific Research Applications

Green Chemistry

The triazole ring structure of 1-(3-chloro-1-methyl-1H-1,2,4-triazol-5-yl)azepane is being studied in the context of green chemistry . Researchers are exploring nonconventional “green” sources for chemical reactions, including microwave, mechanical mixing, visible light, and ultrasound . The focus is on compounds/scaffolds that possess biological/pharmacophoric properties .

Medicinal Chemistry

1-(3-chloro-1-methyl-1H-1,2,4-triazol-5-yl)azepane and its derivatives have significant applications in medicinal chemistry . For instance, the compound N-(4-chlorophenyl)-2 H-1,2,3-triazol-4-amine, which differs in synthesis from all other methods, has shown remarkable potency .

Antibacterial Agents

Compounds containing the 1,2,4-triazole ring, such as 1-(3-chloro-1-methyl-1H-1,2,4-triazol-5-yl)azepane, are being studied for their potential as antibacterial agents . These compounds have shown significant antibacterial activity, and further investigations are being conducted to harness their optimum antibacterial potential .

Enzyme Inhibitors

The triazole ring structure of 1-(3-chloro-1-methyl-1H-1,2,4-triazol-5-yl)azepane can interact with specific enzymes involved in various biological processes. Research efforts are underway to explore the potential of these compounds as enzyme inhibitors for the treatment of diseases like diabetes and neurodegenerative disorders.

Apoptosis Induction

Some derivatives of 1-(3-chloro-1-methyl-1H-1,2,4-triazol-5-yl)azepane have been found to induce apoptosis in certain cell lines . For example, compound 10ec has been shown to induce the apoptosis of BT-474 cells .

Colony Formation Inhibition

In addition to inducing apoptosis, some derivatives of 1-(3-chloro-1-methyl-1H-1,2,4-triazol-5-yl)azepane have been found to inhibit colony formation in certain cell lines . For instance, compound 10ec has been shown to inhibit the colony formation in BT-474 cells in a concentration-dependent manner .

properties

IUPAC Name

1-(5-chloro-2-methyl-1,2,4-triazol-3-yl)azepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15ClN4/c1-13-9(11-8(10)12-13)14-6-4-2-3-5-7-14/h2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLVHJJQEPCUEME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC(=N1)Cl)N2CCCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-chloro-1-methyl-1H-1,2,4-triazol-5-yl)azepane

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